Kspwfttl (tfa)
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Overview
Description
KSPWFTTL (TFA) is an immunodominant Kb-restricted epitope derived from the p15E transmembrane protein of the murine leukemia virus. This compound can restore the susceptibility of a tumor line to anti-AKR/Gross murine leukemia virus cytotoxic T lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
KSPWFTTL (TFA) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids in a specific order to form the peptide chain. The peptide is then purified and characterized to ensure its purity and identity .
Industrial Production Methods
The industrial production of KSPWFTTL (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, where the peptide is assembled on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
KSPWFTTL (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as carbodiimides and coupling agents like HATU or DIC are commonly used.
Oxidation: Reagents like hydrogen peroxide or iodine can be used for the oxidation of specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the desired peptide sequence, along with potential by-products such as truncated or misfolded peptides .
Scientific Research Applications
KSPWFTTL (TFA) has several applications in scientific research:
Immunology: Used to study the immune response to murine leukemia virus and to develop immunotherapies targeting viral infections.
Cancer Research: Investigated for its potential to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a candidate for cancer immunotherapy.
Peptide-Based Research: Utilized in the development of peptide-based vaccines and therapeutic agents
Mechanism of Action
KSPWFTTL (TFA) exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This binding facilitates the recognition and destruction of infected or cancerous cells by cytotoxic T lymphocytes. The molecular targets involved include the MHC class I molecules and the T cell receptors on cytotoxic T lymphocytes .
Comparison with Similar Compounds
Similar Compounds
H-2Kb-restricted Epitopes: Other epitopes restricted by the H-2Kb molecule, such as SIINFEKL, share similar immunological properties.
Peptide Epitopes from Viral Proteins: Peptides derived from other viral proteins, such as those from the human immunodeficiency virus (HIV) or hepatitis B virus (HBV), also function as immunodominant epitopes
Uniqueness
KSPWFTTL (TFA) is unique due to its specific sequence derived from the p15E transmembrane protein of the murine leukemia virus. This specificity allows it to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a valuable tool in cancer immunotherapy research .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O12.C2HF3O2/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49;3-2(4,5)1(6)7/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70);(H,6,7)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWIVZSMQTWIFM-SHUYHSANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71F3N10O14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.